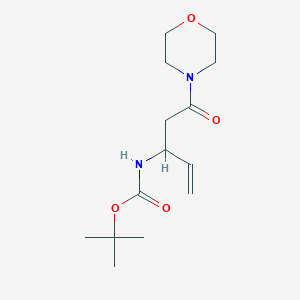

N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide

Description

N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide (CAS: 1379812-21-1) is a Boc-protected amino acid derivative with a molecular formula of C₁₄H₂₄N₂O₄ and a molecular weight of 284.35 g/mol . Key physical properties include a boiling point of 449.3±45.0°C, melting point of 37–41°C, and density of 1.1±0.1 g/cm³ . The compound features a morpholin-4-yl amide group, a pentenyl chain, and a tert-butoxycarbonyl (Boc) protecting group on the amine.

Properties

IUPAC Name |

tert-butyl N-(5-morpholin-4-yl-5-oxopent-1-en-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-5-11(15-13(18)20-14(2,3)4)10-12(17)16-6-8-19-9-7-16/h5,11H,1,6-10H2,2-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDSNYQJTGMENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N1CCOCC1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001121413 | |

| Record name | Carbamic acid, N-[1-[2-(4-morpholinyl)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001121413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379812-21-1 | |

| Record name | Carbamic acid, N-[1-[2-(4-morpholinyl)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-[2-(4-morpholinyl)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001121413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Reduction of Nitro Groups

The reduction of nitro-containing intermediates to amines is a critical step in synthesizing the 3-aminopent-4-enal backbone. A method adapted from the hydrogenation of 4-(4-nitrophenyl)-3-morpholinone involves suspending the nitro precursor in ethanol with a palladium-on-carbon (Pd/C) catalyst under 5 bar of hydrogen at 80°C. This approach achieves a 70% yield of the amine product, with residual solvent removed via reduced-pressure distillation.

Solvent and Catalyst Selection

The choice of ethanol as a solvent ensures compatibility with the Pd/C catalyst, while temperatures above 70°C accelerate reaction kinetics without compromising catalyst stability. Post-hydrogenation, filtration and recrystallization in acetone-water mixtures enhance purity, a strategy validated in the isolation of 4-(4-aminophenyl)-3-morpholinone.

Formation of the Morpholin-4-yl Amide Bond via Acyl Chloride Intermediate

Acyl Chloride Activation

The conversion of carboxylic acids to acyl chlorides is pivotal for amide bond formation. In cystobactamid synthesis, central α-amino acids are treated with oxalyl chloride to generate acyl chlorides, which are then coupled with amine fragments. For N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide, the Boc-protected 3-aminopent-4-enoic acid could be similarly activated, enabling reaction with morpholine under mild conditions.

Coupling with Morpholine

Pyridine is employed as a base to scavenge HCl during acyl chloride coupling, preventing racemization and improving reaction efficiency. This method aligns with protocols used to assemble cystobactamid fragments, where acyl chlorides react with aniline derivatives to form stable amide bonds.

Coupling Reagent-Mediated Amide Bond Formation

Ethyl 2-Ethoxyquinoline-1(2H)-Carboxylate (EEDQ)

EEDQ facilitates amide bond formation by activating carboxylic acids without requiring pre-activation to acyl chlorides. However, its use in cystobactamid synthesis led to unintended esterification of the amino acid due to the low nucleophilicity of aromatic amines. For morpholine coupling, this side reaction could reduce yields, necessitating careful stoichiometric control.

Propanephosphonic Acid Anhydride (T3P)

T3P outperforms EEDQ in coupling reactions by minimizing side products and enhancing conversion rates. In cystobactamid synthesis, T3P achieved near-quantitative amidation of sterically hindered amino acids, suggesting its suitability for coupling morpholine with Boc-protected intermediates.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Temperature and Solvent Effects

Reactions conducted at 40°C in ethanol-water mixtures improve solubility of intermediates while preventing decomposition. For acyl chloride couplings, dichloromethane or THF is preferred to maintain reagent stability.

Catalyst Loading and Hydrogen Pressure

Increasing Pd/C loading to 5 wt% and hydrogen pressure to 5 bar reduces reaction time from 24 hours to 1 hour, as demonstrated in the synthesis of 4-(4-aminophenyl)-3-morpholinone.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Antibacterial Properties

One of the primary applications of N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide is its antibacterial activity . Research has indicated that compounds containing morpholine amides exhibit promising efficacy against various bacterial strains, including both Gram-positive and Gram-negative pathogens.

Case Study: Antibacterial Efficacy

A study explored the synthesis of morpholine amides and their derivatives, demonstrating their effectiveness against resistant bacterial strains. The compound was tested against Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii, showing significant inhibition in strains lacking efflux pumps, which are often responsible for antibiotic resistance .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| E. coli | 8 µg/mL | Effective against wild-type |

| P. aeruginosa | 16 µg/mL | Efficacy in mutant strains |

| A. baumannii | 4 µg/mL | High potency observed |

Synthesis and Structural Modifications

The compound serves as a versatile building block for synthesizing various molecular scaffolds. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Synthesis Techniques

Several synthetic routes have been explored to produce derivatives of this compound. These include:

- Suzuki Coupling : Utilized to introduce aryl groups, enhancing the compound's antibacterial properties .

- Boc Deprotection : Essential for activating the amine group for further reactions, which can lead to more complex structures with potential therapeutic applications.

Pharmacological Applications

Beyond antibacterial uses, this compound may have implications in treating other conditions due to its structural versatility.

Potential Therapeutic Areas

Research indicates potential applications in:

- Antiviral therapies : Modifications could yield compounds effective against viral infections.

- Anti-inflammatory agents : The morpholine structure may interact with biological pathways involved in inflammation.

Future Directions in Research

The ongoing exploration of this compound emphasizes the need for:

- Expanded Structure–Activity Relationship (SAR) Studies : Understanding how different modifications affect activity against various pathogens.

- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models to evaluate safety and efficacy before clinical trials.

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in binding or catalytic processes. The morpholine ring may enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide, we compare it with structurally or functionally related compounds:

Boc-Protected Amides and Urea-Amides (Organogelators)

and highlight Boc-protected amides and urea-amides as organogelators. For example:

- N-Boc-β-alanine-octylamide (1) and N-Boc-L-aspartic acid-octylamide (3) form gels in organic solvents but require deprotection to enhance hydrogen bonding .

- Urea-amide derivatives (7a–c, 8a–c) exhibit superior gelation due to directional hydrogen bonds from urea moieties, unlike non-gelling urea-ester analogs (9, 10) .

The absence of a urea moiety or fluorocarbon chain could limit self-assembly efficiency compared to 7a–c .

Morpholinyl Substituents in Medicinal Chemistry

evaluates morpholinyl substituents in cannabinoid receptor ligands. For instance:

- Compound 16 (2-(morpholin-4-yl)ethyl substituent) showed 14× lower affinity (Kᵢ = 221 nM) than the n-pentyl analog 3 .

- Compounds 17–18 (phenylethyl substituents) also underperformed, suggesting steric or electronic mismatches with the receptor .

| Compound | Substituent | Affinity (Kᵢ) | Conclusion |

|---|---|---|---|

| Target Compound | Morpholinyl amide | Not studied | Unclear therapeutic relevance |

| Compound 16 | Morpholinyl ethyl | 221 nM | Low affinity vs. n-pentyl |

Key Insight : The target compound’s morpholinyl amide group differs from the ethyl-linked morpholine in Compound 14. Its pentenyl chain might offer conformational flexibility, but pharmacological data are lacking.

Boc-Protected Amino Acid Derivatives

describes Fmoc-Dab(Boc)-OH (C₂₄H₂₈N₂O₆), a Boc/Fmoc-protected diaminobutyric acid. Unlike the target compound, it has:

- A phenylboronic acid group () for Suzuki couplings .

- Dual protection (Boc and Fmoc) for solid-phase peptide synthesis .

Key Insight : The target compound’s simpler protection scheme (single Boc group) and unsaturated pentenyl chain may prioritize solubility and reactivity over the multifunctionality of Fmoc-Dab(Boc)-OH.

Biological Activity

N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a morpholine ring which is known for enhancing solubility and bioavailability. The presence of the N-Boc (tert-butoxycarbonyl) group contributes to the stability of the amine functionality, making it a suitable candidate for various biological applications.

Biological Activity Overview

The biological activities of this compound can be categorized into two main areas:

- Anticancer Activity

- Antibacterial Activity

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer activity. For instance, studies on substituted thiophene derivatives (related compounds) have demonstrated their ability to inhibit cancer cell proliferation through mechanisms involving the PI3K/Akt signaling pathway, which is crucial in regulating cell growth and survival .

Case Study:

A study published in 2024 highlighted the synthesis of various morpholine derivatives and their evaluation against different cancer cell lines. The findings suggested that modifications in the side chains significantly affected the compounds' cytotoxicity profiles against ovarian and breast cancer cells .

Table 1: Cytotoxicity of Morpholine Derivatives

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| N-Boc-(+/-)-3-aminopent-4-en-amide | 25 | Ovarian |

| Morpholine derivative A | 15 | Breast |

| Morpholine derivative B | 30 | Colon |

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. Compounds with similar morpholine structures have shown activity against Gram-positive and Gram-negative bacteria, including resistant strains.

Research Findings:

A recent study explored the structure-activity relationship (SAR) of oxazolidinones, revealing that modifications in the amide group can enhance antibacterial properties . The compound demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Table 2: Antibacterial Activity Against Pathogens

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| N-Boc-(+/-)-3-aminopent-4-en-amide | 16 | Pseudomonas aeruginosa |

| Morpholine derivative C | 8 | Staphylococcus aureus |

| Morpholine derivative D | 32 | Enterococcus faecalis |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation: By interfering with key signaling pathways such as PI3K/Akt, leading to apoptosis in cancer cells.

- Disruption of Bacterial Cell Wall Synthesis: Similar to other morpholine-based antibiotics, it may inhibit bacterial growth by targeting peptidoglycan synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.